6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine
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Overview
Description
6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 5th position on the imidazo[4,5-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with methoxy-substituted benzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB) in a solvent such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Alkylation and Acylation Reactions: The nitrogen atoms in the imidazo[4,5-b]pyridine ring can participate in alkylation and acylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, acyl chlorides, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cellular processes. The compound’s ability to modulate these targets can lead to various biological effects, such as antimicrobial activity and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-5-methyl-3H-imidazo[4,5-b]pyridine: Similar in structure but with a methyl group instead of a methoxy group.
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Contains a phenyl group at the 2nd position.
6-Bromo-3H-imidazo[4,5-b]pyridine: Lacks the methoxy group at the 5th position.
Uniqueness
6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications and differentiate it from other similar compounds.
Properties
Molecular Formula |
C7H6BrN3O |
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Molecular Weight |
228.05 g/mol |
IUPAC Name |
6-bromo-5-methoxy-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-4(8)2-5-6(11-7)10-3-9-5/h2-3H,1H3,(H,9,10,11) |
InChI Key |
VVFLLLNZFASVDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=N1)N=CN2)Br |
Origin of Product |
United States |
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